molecular formula C11H12BrN3O4 B8079685 ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate

ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate

Cat. No.: B8079685
M. Wt: 330.13 g/mol
InChI Key: QSUFTQDQBYCESA-QPEQYQDCSA-N
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Description

ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is an organic compound that features a hydrazone functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2-oxopropanoate with 5-bromo-2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products Formed

    Reduction: Formation of ethyl 2-(2-(5-bromo-2-aminophenyl)hydrazono)propanoate.

    Substitution: Formation of ethyl 2-(2-(5-substituted-2-nitrophenyl)hydrazono)propanoate.

    Oxidation: Formation of ethyl 2-(2-(5-bromo-2-nitrophenyl)azo)propanoate.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and mechanisms. The presence of the nitro and bromine groups allows for easy detection and quantification in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(5-chloro-2-nitrophenyl)hydrazono)propanoate
  • Ethyl 2-(2-(5-bromo-2-aminophenyl)hydrazono)propanoate
  • Ethyl 2-(2-(5-bromo-2-nitrophenyl)azo)propanoate

Uniqueness

ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is unique due to the presence of both bromine and nitro groups on the phenyl ring This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds

Properties

IUPAC Name

ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O4/c1-3-19-11(16)7(2)13-14-9-6-8(12)4-5-10(9)15(17)18/h4-6,14H,3H2,1-2H3/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUFTQDQBYCESA-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Br)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Br)[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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